2-Mercapto-3-methylphenol
Overview
Description
2-Mercapto-3-methylphenol is an organic compound with the molecular formula C7H8OS. It is a derivative of phenol, where a hydroxyl group (-OH) is attached to an aromatic ring, and a thiol group (-SH) is substituted at the ortho position relative to the hydroxyl group. This compound is known for its unique chemical properties and reactivity, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Mercapto-3-methylphenol can be synthesized through several methods. One common approach involves the reaction of 3-methylphenol with sulfur and a reducing agent such as sodium sulfide. The reaction typically occurs under reflux conditions in an organic solvent like ethanol or methanol. The product is then purified through recrystallization or distillation.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes. The process may include continuous flow reactors to ensure efficient mixing and reaction rates. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Mercapto-3-methylphenol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding alcohols or thiols.
Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the hydroxyl group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, sodium hypochlorite, and potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (chlorine, bromine), nitrating agents (nitric acid).
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Alcohols, thiols.
Substitution: Halogenated phenols, nitrophenols.
Scientific Research Applications
2-Mercapto-3-methylphenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and as a ligand in coordination chemistry.
Biology: Employed in the study of enzyme mechanisms and as a probe for thiol-containing biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antioxidant and antimicrobial activities.
Industry: Utilized in the production of polymers, dyes, and as a stabilizer in various formulations.
Mechanism of Action
The mechanism of action of 2-Mercapto-3-methylphenol involves its ability to interact with various molecular targets through its thiol and hydroxyl groups. The thiol group can form covalent bonds with metal ions and proteins, affecting their function. The hydroxyl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
2-Mercaptophenol: Lacks the methyl group, making it less hydrophobic.
3-Methylphenol: Lacks the thiol group, reducing its reactivity towards metal ions and proteins.
4-Mercaptophenol: The thiol group is positioned para to the hydroxyl group, altering its reactivity and binding properties.
Uniqueness
2-Mercapto-3-methylphenol is unique due to the presence of both a thiol and a hydroxyl group in close proximity, which enhances its reactivity and binding capabilities. The methyl group also increases its hydrophobicity, affecting its solubility and interaction with other molecules.
Properties
IUPAC Name |
3-methyl-2-sulfanylphenol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8OS/c1-5-3-2-4-6(8)7(5)9/h2-4,8-9H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEAIWQSZKFYBKW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)O)S | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00617314 | |
Record name | 3-Methyl-2-sulfanylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00617314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
470453-79-3 | |
Record name | 3-Methyl-2-sulfanylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00617314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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